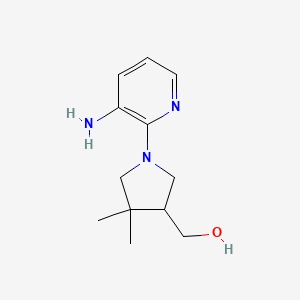
(1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Overview
Description
“(1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol” is a synthetic chemical compound. It has a molecular weight of 207.28 g/mol . The compound is stored at room temperature and is available in oil form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells . Another study reported a facile solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones .Molecular Structure Analysis
The InChI code for the compound is 1S/C11H17N3O/c12-10-2-1-5-13-11(10)14-6-3-9(8-15)4-7-14/h1-2,5,9,15H,3-4,6-8,12H2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
The compound is an oil that is stored at room temperature . It has a molecular weight of 207.28 g/mol .Scientific Research Applications
Synthesis and Chemical Reactivity
- Kobayashi et al. (2011) described the synthesis of 2,3-Diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols through the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents. These compounds, after aqueous work-up and O-acylation, yielded 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-yl acetates in good yields, highlighting a route to synthesize complex heterocyclic structures starting from pyridin-3-amine derivatives (Kobayashi et al., 2011).
Catalytic Applications
- In the context of polymer synthesis, Kim et al. (2018) examined aromatic amine ligands including pyridine and its aminopyridine derivatives for their efficacy in catalyzing the polymerization of 2,6-dimethylphenol. The study underscores the potential of pyridine derivatives in facilitating polymerization reactions, with specific ligands significantly enhancing the polymerization rate (Kim et al., 2018).
Material Science and Nonlinear Optical Properties
- Li et al. (2012) reported the synthesis and characterization of thienyl-substituted pyridinium salts, investigating their second-order nonlinear optical (NLO) properties. This work illustrates how modifications to the pyridine core can result in materials with potential applications in optical technologies (Li et al., 2012).
Novel Synthetic Routes
- Lifshits et al. (2015) developed a new method for the preparation of (2-aminopyridin-4-yl)methanol, demonstrating a one-pot synthesis approach that enhances the efficiency of producing this and related compounds. This methodology offers a more straightforward route to access such derivatives for further chemical transformations (Lifshits et al., 2015).
Electrochemical Reduction of CO2
- Barton Cole et al. (2015) explored the catalytic capabilities of substituted pyridiniums, including aminopyridine derivatives, in the electrochemical reduction of carbon dioxide to methanol. This study highlights the role of these compounds in sustainable chemistry and carbon recycling technologies (Barton Cole et al., 2015).
properties
IUPAC Name |
[1-(3-aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(2)8-15(6-9(12)7-16)11-10(13)4-3-5-14-11/h3-5,9,16H,6-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNXVQBJGHGMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2=C(C=CC=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479936.png)
![1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1479937.png)
![1-Methyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479938.png)
![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1479939.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479940.png)
![6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479942.png)
![3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1479944.png)
![3-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1479945.png)
![methyl 2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479947.png)
![6-cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479948.png)
![2-(6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479949.png)
![2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile](/img/structure/B1479954.png)
![methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetate](/img/structure/B1479956.png)
![6-(tert-butyl)-1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479959.png)